molecular formula C8H8ClNO4S B13147723 1-Chloro-2-(ethanesulfonyl)-4-nitrobenzene

1-Chloro-2-(ethanesulfonyl)-4-nitrobenzene

Cat. No.: B13147723
M. Wt: 249.67 g/mol
InChI Key: GVQYDVJVQMEDOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2-(ethanesulfonyl)-4-nitrobenzene (C₈H₇ClNO₄S, MW 248.66 g/mol) is a nitroaromatic compound featuring three distinct functional groups: a chlorine atom, a nitro group (NO₂), and an ethanesulfonyl group (SO₂C₂H₅) on a benzene ring. The ethanesulfonyl group imparts strong electron-withdrawing effects, influencing the compound’s reactivity and physical properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8ClNO4S

Molecular Weight

249.67 g/mol

IUPAC Name

1-chloro-2-ethylsulfonyl-4-nitrobenzene

InChI

InChI=1S/C8H8ClNO4S/c1-2-15(13,14)8-5-6(10(11)12)3-4-7(8)9/h3-5H,2H2,1H3

InChI Key

GVQYDVJVQMEDOP-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl

Origin of Product

United States

Biological Activity

1-Chloro-2-(ethanesulfonyl)-4-nitrobenzene is an organic compound notable for its unique structure, which includes a chloro group, a nitro group, and an ethanesulfonyl group attached to a benzene ring. Its chemical formula is C₈H₈ClN₃O₂S, with a molecular weight of approximately 233.68 g/mol. This compound has garnered attention for its potential applications in pharmaceuticals and agrochemicals, particularly in targeting bacterial infections and other biological activities.

  • Molecular Formula : C₈H₈ClN₃O₂S
  • Molecular Weight : 233.68 g/mol
  • Appearance : Yellow solid
  • Solubility : Soluble in organic solvents

Antimicrobial Properties

This compound has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls and inhibit growth. A study highlighted its effectiveness against various strains of bacteria, indicating that it could serve as a precursor for developing new antibacterial drugs.

Toxicological Profile

The toxicological effects of this compound have been assessed through various studies:

  • Acute Toxicity : The compound exhibits significant acute toxicity in animal models. For instance, the LD50 values in rats have been reported at approximately 560 mg/kg body weight, indicating serious health risks upon exposure .
  • Chronic Toxicity : Long-term exposure studies have revealed that repeated doses can lead to organ toxicity, particularly affecting the liver and kidneys. Notably, methemoglobinemia was identified as a sensitive parameter for toxicity assessment .

Mutagenicity and Carcinogenicity

Research indicates that this compound may exhibit weak mutagenic activity in bacterial test systems but not in mammalian cell tests. It has shown clastogenic effects, leading to increased rates of Sister Chromatid Exchanges in vitro, although the biological relevance of these findings remains unclear .

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL, suggesting its potential utility in treating bacterial infections.

Case Study 2: Toxicological Assessment

In a chronic toxicity study involving male and female Sprague-Dawley rats, the compound was administered at varying doses over a period of 13 weeks. The findings indicated significant increases in liver and kidney weights at doses as low as 1.1 ppm, with histopathological examinations revealing damage to these organs .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
1-Chloro-4-nitrobenzeneNitro and chloro groups on benzeneKnown carcinogen; significant metabolic pathways studied
2-Chloro-4-nitroanilineNitro group and amino functionalityExhibits antibacterial properties
1-Chloro-3-fluoro-4-nitrobenzeneFluorine substitutionEnhanced electronic properties compared to chloro
2-Chloro-5-nitrophenolHydroxyl and nitro groupsUsed in dye manufacturing

This table illustrates how this compound compares to other compounds with similar functional groups but differing biological activities.

Comparison with Similar Compounds

Research Findings and Case Studies

  • Gold-Catalyzed Cyclization : 1-(Chloromethyl)-4-nitrobenzene derivatives have been utilized in gold-catalyzed cyclization reactions to synthesize complex heterocycles, demonstrating the versatility of nitroaromatic building blocks .
  • TDAE-Mediated Reactions: The TDAE strategy has been successfully applied to propargylic chlorides, yielding diarylbutynol derivatives with high regioselectivity .

Preparation Methods

Multi-step Synthesis via Sulfonyl Chloride Intermediates

This approach involves initial synthesis of a sulfonyl chloride derivative, followed by electrophilic aromatic substitution on chloronitrobenzene.

Step 1: Synthesis of Ethanesulfonyl Chloride

Based on patent literature, particularly WO2013047162A1, a high-yield method involves chlorination of ethane sulfonic acid salts using chlorinating agents such as thionyl chloride or phosphorus oxychloride.

  • Reagents: Ethanesulfonic acid, thionyl chloride.
  • Reaction Conditions: Reflux in an inert solvent like toluene or chlorobenzene, with removal of sulfur dioxide and hydrogen chloride gases formed during the reaction.
  • Outcome: Production of pure ethanesulfonyl chloride with high yield (>90%).

Step 2: Electrophilic Aromatic Substitution

The ethanesulfonyl chloride is then reacted with chloronitrobenzene under controlled conditions:

  • Reagents: Ethan sulfonyl chloride, chloronitrobenzene.
  • Catalysts: Catalytic amounts of Lewis acids or bases to facilitate substitution.
  • Solvent: Anhydrous chlorobenzene or dichloromethane.
  • Temperature: Maintained at 0–25°C.
  • Procedure: The ethanesulfonyl chloride is added slowly to a stirred solution of chloronitrobenzene, with reaction progress monitored via TLC or HPLC.

Advantages:

  • Flexibility in controlling regioselectivity and functional group compatibility.
  • Potential for higher purity and yield through purification of intermediates.

Limitations:

  • Multi-step process requiring isolation and purification of intermediates.
  • Handling of volatile and corrosive chlorinating agents.

Alternative Approaches and Innovations

Recent patents and research suggest alternative methods, such as:

  • Use of substituted benzene solvents (e.g., chlorobenzene, o-dichlorobenzene) to facilitate sulfonation, as detailed in patent WO2013047162A1, which emphasizes reaction in solvents with boiling points below 250°C for ease of isolation.
  • Sequential chlorination and sulfonation strategies to selectively functionalize the aromatic ring, minimizing side reactions.
  • Catalytic methods employing transition metal catalysts to enhance regioselectivity and reaction rates, although these are less documented for this specific compound.
Method Reagents Solvent Temperature Range Yield (%) Remarks
Direct sulfonylation Ethanesulfonyl chloride, Lewis acids Dichloromethane, chlorobenzene 0–25°C 70–85 High regioselectivity, requires careful control
Multi-step via sulfonyl chloride Ethanesulfonic acid, SOCl₂, chloronitrobenzene Toluene, chlorobenzene Reflux (~110°C) 75–90 Higher purity, more complex setup
Patent-based innovative method Chlorinating agents, substituted benzene Chlorobenzene, o-dichlorobenzene 40–80°C 80–92 Improved yield, scalable, high purity

Recent research underscores the importance of optimizing reaction conditions to maximize yield and purity. Innovations include:

The preparation of 1-Chloro-2-(ethanesulfonyl)-4-nitrobenzene is achievable through well-established sulfonylation techniques, with recent patents offering optimized protocols that enhance yield, purity, and scalability. The choice of method depends on available reagents, desired purity, and production scale. Continued research into catalytic and green methodologies promises further improvements, aligning with industrial and environmental standards.

Q & A

Q. How should waste containing this compound be neutralized or disposed of?

  • Methodology : Hydrolyze small quantities in basic solutions (e.g., 10% NaOH) under controlled conditions to convert sulfonyl groups to sulfonates. For large-scale waste, consult hazardous waste disposal guidelines compliant with EPA/DOT regulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.